molecular formula C12H17NO3 B5848582 Methyl 5-(piperidin-1-ylmethyl)furan-2-carboxylate

Methyl 5-(piperidin-1-ylmethyl)furan-2-carboxylate

Cat. No.: B5848582
M. Wt: 223.27 g/mol
InChI Key: UHEGPYSTHWUGOX-UHFFFAOYSA-N
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Description

Methyl 5-(piperidin-1-ylmethyl)furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a piperidin-1-ylmethyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(piperidin-1-ylmethyl)furan-2-carboxylate typically involves the reaction of furan-2-carboxylic acid with piperidine and methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification and the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and controlled reaction conditions ensures the consistent quality of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the piperidin-1-ylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

Methyl 5-(piperidin-1-ylmethyl)furan-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural properties.

    Industrial Applications: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-(piperidin-1-ylmethyl)furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidin-1-ylmethyl group enhances its binding affinity to these targets, leading to modulation of biological pathways. The furan ring contributes to the compound’s stability and reactivity, facilitating its role in various chemical reactions.

Comparison with Similar Compounds

  • Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
  • 5-(piperidin-1-ylmethyl)furan-2-carbohydrazide
  • 1-[(furan-2-yl)carbonyl]piperidin-4-one

Comparison: Methyl 5-(piperidin-1-ylmethyl)furan-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

methyl 5-(piperidin-1-ylmethyl)furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-15-12(14)11-6-5-10(16-11)9-13-7-3-2-4-8-13/h5-6H,2-4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEGPYSTHWUGOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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